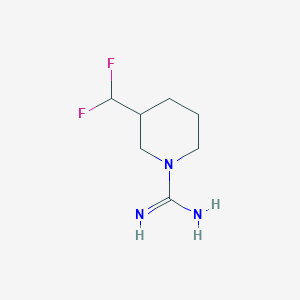

3-(Difluoromethyl)piperidine-1-carboximidamide

Description

Properties

IUPAC Name |

3-(difluoromethyl)piperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N3/c8-6(9)5-2-1-3-12(4-5)7(10)11/h5-6H,1-4H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOMTRZGIHQNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=N)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 3-(Difluoromethyl)piperidine-1-carboximidamide are EGFR, BRAF, and CDK2. These proteins play crucial roles in cell signaling pathways, regulating cell growth and proliferation.

Mode of Action

This compound interacts with its targets, inhibiting their activity. For instance, it inhibits EGFR with IC50 values ranging from 96 to 127nM. It also exhibits potent inhibitory activity against BRAFV600E and CDK2.

Biochemical Pathways

The inhibition of EGFR, BRAF, and CDK2 by this compound affects multiple biochemical pathways. These pathways are primarily involved in cell growth and proliferation. The downstream effects of this inhibition lead to a decrease in cancer cell proliferation.

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in cancer cell proliferation. This is evidenced by its potent inhibitory activity against EGFR, BRAFV600E, and CDK2.

Biochemical Analysis

Biochemical Properties

3-(Difluoromethyl)piperidine-1-carboximidamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to have antiproliferative activity against cancer cells by targeting specific kinases such as EGFR, BRAF, and CDK2. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been found to inhibit the activity of enzymes like cytochrome P450 by binding to their active sites. This inhibition can lead to alterations in metabolic pathways and the accumulation of specific metabolites, which can have downstream effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to the formation of byproducts that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of cancer cell proliferation. At higher doses, it can cause toxic or adverse effects, including respiratory paralysis and organ dysfunction. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can undergo metabolic transformations that lead to the formation of active or inactive metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its potential interactions with other drugs or biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments, where it can exert its biological effects. Understanding the transport and distribution mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be localized to specific compartments or organelles within the cell, where it can interact with target biomolecules. Targeting signals or post-translational modifications may direct the compound to its site of action, influencing its biological activity and therapeutic potential.

Biological Activity

3-(Difluoromethyl)piperidine-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a difluoromethyl group and a carboximidamide functional group. Its chemical formula is C₇H₈F₂N₄, and it possesses unique properties that contribute to its biological activity.

Biological Activity Spectrum

Research indicates that piperidine derivatives, including this compound, exhibit a broad spectrum of pharmacological effects. The biological activities can be categorized as follows:

- Enzyme Inhibition : Piperidine derivatives have shown the ability to inhibit various enzymes, including kinases and proteases, which are crucial in many biological pathways. For instance, studies have demonstrated that these compounds can affect caspase-3 activity, which plays a significant role in apoptosis .

- Neuroprotective Effects : The compound has been implicated in neuroprotection, with potential applications in treating neurodegenerative diseases. The ability to inhibit neurotransmitter uptake suggests therapeutic avenues for conditions like Parkinson's disease .

- Antimicrobial and Antiviral Activity : Preliminary studies indicate that this compound may possess antimicrobial and antiviral properties, potentially through the inhibition of specific enzymes involved in pathogen metabolism .

Case Studies

Several case studies have highlighted the effectiveness of piperidine derivatives:

- Neurodegenerative Disorders : A study evaluated the neuroprotective effects of various piperidine derivatives on neuronal cell lines. The results indicated that compounds with similar structures to this compound significantly reduced cell death induced by oxidative stress .

- Cancer Research : In cancer studies, piperidine derivatives have shown promise as anticancer agents. For example, compounds were tested against MCF-7 breast cancer cells, demonstrating IC₅₀ values significantly lower than traditional chemotherapeutics like 5-Fluorouracil .

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that this compound has a favorable profile with good oral bioavailability and clearance rates. In animal models, it exhibited low toxicity at doses up to 2000 mg/kg, indicating a wide safety margin for further development .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to other piperidine derivatives:

| Biological Activity | This compound | Other Piperidine Derivatives |

|---|---|---|

| Enzyme Inhibition | Yes (caspase-3) | Yes |

| Neuroprotection | Yes | Varies |

| Antimicrobial | Potential | Yes |

| Antiviral | Potential | Yes |

| Cytotoxicity (in cancer) | Low (IC₅₀ values favorable) | Varies |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of piperidine derivatives, including 3-(Difluoromethyl)piperidine-1-carboximidamide, in combating various microbial infections. The compound exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of piperidine have shown effective Minimum Inhibitory Concentrations (MICs) against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Anticancer Properties

The compound has been investigated for its anticancer potential. Research indicates that piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds structurally related to this compound have been shown to possess selectivity against breast cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil in terms of efficacy and safety .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

- Case Study 1 : A study demonstrated that a derivative with a similar structure showed significant activity against T. brucei, indicating potential for treating African sleeping sickness .

- Case Study 2 : In vitro assays revealed that another piperidine derivative exhibited potent anticancer activity with an IC50 value significantly lower than that of established chemotherapeutics .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The difluoromethyl group in the target compound likely increases lipophilicity (logP) compared to the hydroxymethyl analog , improving membrane permeability. However, it may reduce basicity at the piperidine nitrogen due to fluorine’s electron-withdrawing effect, as observed in fluorinated amines . In contrast, PF-06683324 incorporates a trifluoromethoxy group, which contributes to higher molecular weight (521.46 vs.

Ring Size and Conformation :

- The pyrrolidine derivative (5-membered ring) in exhibits distinct conformational constraints compared to piperidine-based compounds. This may affect binding to biological targets, as piperidines offer more flexibility for optimal interactions .

Fluorine’s Role :

- Fluorination at the C3 position (as in the target compound and PF-06683324) enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a trend well-documented in fluorinated pharmaceuticals .

Pharmacokinetic and Physicochemical Properties

While explicit data for the target compound is unavailable, inferences can be drawn from analogs:

- Lipophilicity : The difluoromethyl group likely increases logP compared to hydroxymethyl () but remains lower than PF-06683324’s trifluoromethoxy group .

- Metabolic Stability: Fluorine’s resistance to oxidation suggests improved stability over non-fluorinated analogs, though trifluoromethoxy groups may offer superior performance .

Preparation Methods

Use of 2,2-Difluoroacetyl Halide as Key Intermediate

A patented process (CN111362874B) describes a two-step synthesis starting from 2,2-difluoroacetyl halide (X = F or Cl) reacting with alpha, beta-unsaturated esters to form an alpha-difluoroacetyl intermediate, followed by condensation and cyclization with methyl hydrazine to yield difluoromethyl-substituted heterocycles. Although this patent focuses on pyrazole derivatives, the methodology is adaptable for introducing difluoromethyl groups into related heterocyclic systems such as piperidine derivatives.

Step 1: Substitution/Hydrolysis Reaction

- Dissolve alpha, beta-unsaturated ester and an acid-binding agent (e.g., triethylamine or N,N-diisopropylethylamine) in an organic solvent (dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane).

- Slowly add 2,2-difluoroacetyl halide at low temperature.

- Add alkali for hydrolysis to obtain the alpha-difluoroacetyl intermediate solution.

Step 2: Condensation/Cyclization Reaction

- Add a catalyst such as potassium iodide or sodium iodide.

- Perform low-temperature condensation with methyl hydrazine aqueous solution.

- Increase temperature under reduced pressure for cyclization.

- Acidify to precipitate the crude product.

- Recrystallize from aqueous alcohol mixtures (35-65% methanol, ethanol, or isopropanol) to purify.

This method achieves high purity (>99%) and good yields (~75-80%), with reduced isomer content due to optimized reaction conditions and purification steps.

| Parameter | Details |

|---|---|

| Starting material | 2,2-Difluoroacetyl halide (F or Cl) |

| Acid-binding agents | Triethylamine, N,N-diisopropylethylamine |

| Solvents | Dioxane, THF, DCM, 1,2-Dichloroethane |

| Catalyst | Potassium iodide, sodium iodide |

| Recrystallization solvent | 35-65% aqueous methanol, ethanol, or isopropanol |

| Temperature | Low temperature for addition; elevated for cyclization |

| Yield | 75-80% |

| Purity | >99% by HPLC |

Comparative Analysis of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Difluoroacetyl halide addition + cyclization (patent CN111362874B) | Two-step process with substitution/hydrolysis and condensation/cyclization | High purity, good yield, scalable | Requires low temperature control, multiple purification steps |

| Metal-free catalyzed cyclization | Mild conditions, room temperature, organocatalysts | Environmentally friendly, simple operation | May require optimization for specific substrates |

| Domino Knoevenagel–Michael addition | Aqueous medium, piperidine catalyzed, multi-step in one pot | High yield, rapid reaction, gram-scale feasible | Limited substrate scope, reaction complexity |

Research Findings and Optimization Notes

- The use of potassium iodide as a catalyst in the condensation step improves reaction selectivity and reduces isomer formation.

- Careful control of temperature during addition and cyclization steps minimizes side reactions.

- Recrystallization solvent composition critically affects purity; aqueous alcohol mixtures between 35-65% alcohol content are optimal.

- Acid-binding agents such as triethylamine help control pH and improve reaction efficiency.

- Reaction monitoring by HPLC is essential to ensure raw material conversion and product purity.

Q & A

Q. How can researchers ensure data integrity and reproducibility across different experimental setups?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.